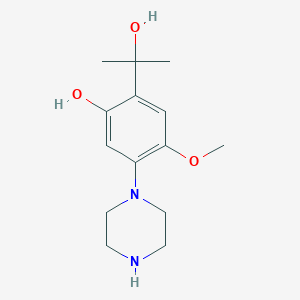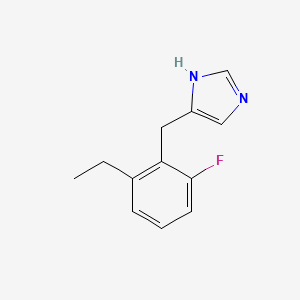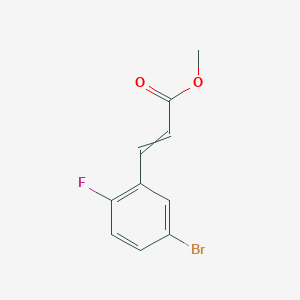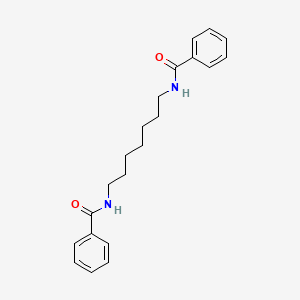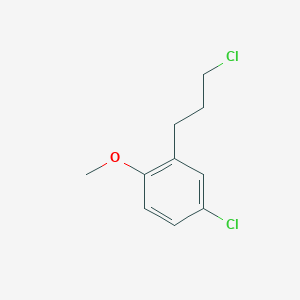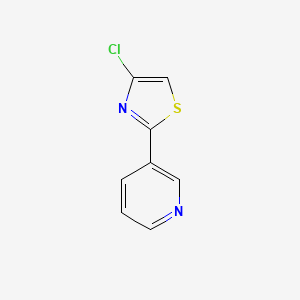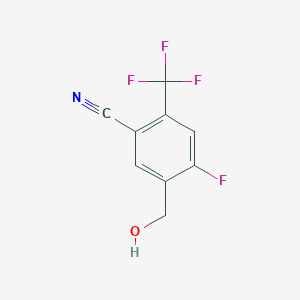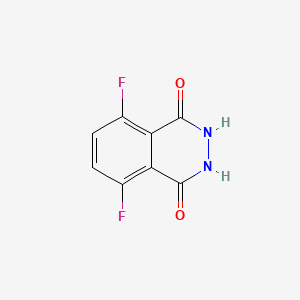![molecular formula C9H10N4O B8415852 7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B8415852.png)
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one
Descripción general
Descripción
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazinones This compound is characterized by its unique structure, which includes a cyclobutyl group attached to the imidazo[5,1-f][1,2,4]triazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one typically involves the construction of the imidazo[5,1-f][1,2,4]triazinone ring system from suitable starting materials. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the synthesis can be achieved through a series of steps starting from imidazoles, which are then subjected to cyclization reactions to form the desired triazinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a larger scale. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[5,1-f][1,2,4]triazinones.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethoxy-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4-one
- 3-nitro-7-methylthio-1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one
Uniqueness
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one stands out due to its cyclobutyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
7-cyclobutyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C9H10N4O/c14-9-7-4-10-8(6-2-1-3-6)13(7)12-5-11-9/h4-6H,1-3H2,(H,11,12,14) |
Clave InChI |
FAHSLWDARDDDLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NC=C3N2N=CNC3=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B8415777.png)
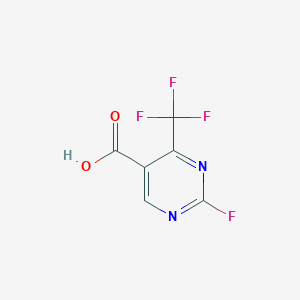
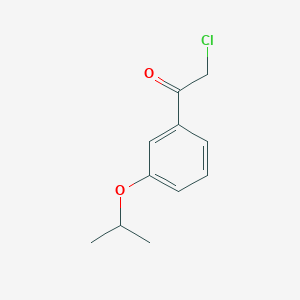
![(6-Aminospiro[3.3]heptane-2,2-diyl)dimethanol](/img/structure/B8415806.png)
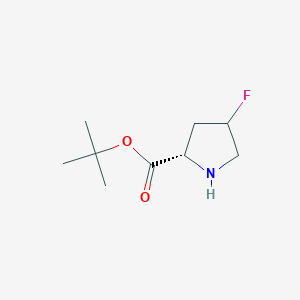
![3-bromo-N-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzenecarboxamide](/img/structure/B8415829.png)
